4-Chlor-6-Phenethylpyrimidin

Übersicht

Beschreibung

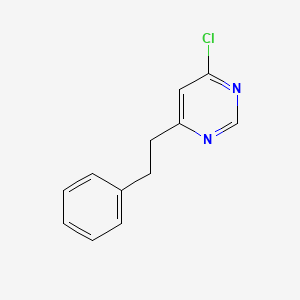

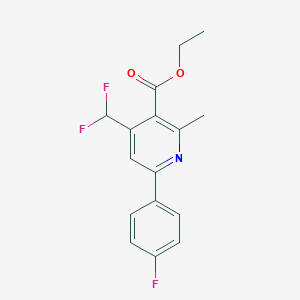

4-Chloro-6-phenethylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by its molecular structure that includes a pyrimidine ring substituted with a chlorine atom at the 4-position and a phenethyl group at the 6-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-phenethylpyrimidine has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems and pathways involving pyrimidine derivatives.

Industry: It is used in the production of agrochemicals and dyestuffs.

Wirkmechanismus

Target of Action

Pyrimidines, the class of compounds to which 4-chloro-6-phenethylpyrimidine belongs, are known to interact with a variety of biological targets . These include various enzymes and receptors involved in inflammatory responses .

Mode of Action

For instance, some pyrimidines have been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

Given the anti-inflammatory effects of some pyrimidines, it can be inferred that they may influence pathways related to inflammation . For example, they may inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxanes and prostaglandins .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of some pyrimidines, it can be inferred that 4-chloro-6-phenethylpyrimidine may exert anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Biochemische Analyse

Biochemical Properties

4-Chloro-6-phenethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Chloro-6-phenethylpyrimidine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Additionally, 4-Chloro-6-phenethylpyrimidine has been shown to bind to certain receptor proteins, modulating their signaling pathways. For example, it can interact with G-protein coupled receptors (GPCRs), altering the downstream signaling cascades and influencing cellular responses .

Cellular Effects

The effects of 4-Chloro-6-phenethylpyrimidine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

In normal cells, 4-Chloro-6-phenethylpyrimidine can influence cell proliferation and differentiation. It has been reported to inhibit the proliferation of certain cell lines by arresting the cell cycle at the G1 phase . This effect is mediated through the regulation of cyclin-dependent kinases (CDKs) and their inhibitors .

Molecular Mechanism

At the molecular level, 4-Chloro-6-phenethylpyrimidine exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Furthermore, 4-Chloro-6-phenethylpyrimidine can activate certain transcription factors, leading to changes in gene expression. This activation occurs through the binding of the compound to regulatory elements in the promoter regions of target genes . These changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and effects of 4-Chloro-6-phenethylpyrimidine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time. In short-term studies, 4-Chloro-6-phenethylpyrimidine has been shown to induce rapid changes in cell signaling pathways and gene expression . In long-term studies, prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-phenethylpyrimidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to liver and kidney damage . These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

4-Chloro-6-phenethylpyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the levels of key intermediates in the folate metabolism pathway, impacting nucleotide synthesis and cellular proliferation .

Transport and Distribution

The transport and distribution of 4-Chloro-6-phenethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Chloro-6-phenethylpyrimidine within tissues is also dependent on its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-Chloro-6-phenethylpyrimidine is crucial for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, the compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and its ability to modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenethylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyrimidine and phenethyl bromide as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-6-phenethylpyrimidine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-phenethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

Reduction: The chlorine atom can be reduced to form 4-hydroxy-6-phenethylpyrimidine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenylacetic acid derivatives.

Reduction: 4-Hydroxy-6-phenethylpyrimidine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-methylpyrimidine

2-Azido-4-chloro-6-phenylpyrimidine

4-Chloro-6-phenylpyrimidine

Eigenschaften

IUPAC Name |

4-chloro-6-(2-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMNFXXNFFNPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)

![(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493256.png)